

# 7-Epi-10-deacetylcephalomannine molecular weight and formula.

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## Compound of Interest

Compound Name: 7-Epi-10-deacetylcephalomannine

Cat. No.: B026102

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## 7-Epi-10-deacetylcephalomannine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Epi-10-deacetylcephalomannine**, a naturally occurring taxoid with significant interest in the field of oncology. This document details its core physicochemical properties, biological activity, and a representative experimental workflow for its isolation.

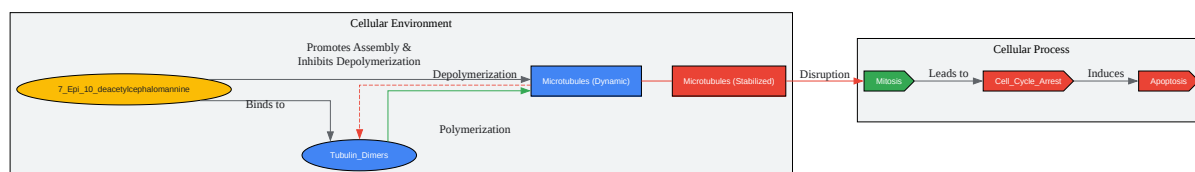
## Core Compound Properties

**7-Epi-10-deacetylcephalomannine** is a complex diterpenoid and a structural analog of other prominent taxanes like paclitaxel. Its molecular and physical characteristics are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>43</sub> H <sub>51</sub> NO <sub>13</sub>	[1]
Molecular Weight	789.9 g/mol	[1]
Appearance	White powder	[2]
CAS Number	78479-12-6	[1]
Natural Source	Needles of <i>Taxus sumatrana</i>	[3][4]

## Biological Activity and Mechanism of Action

As a member of the taxane family, **7-Epi-10-deacetylcephalomannine**'s primary mechanism of action involves its interaction with tubulin.[1] It promotes the assembly of microtubules while inhibiting their depolymerization.[1] This stabilization of microtubules disrupts the normal mitotic process in cells, leading to cell cycle arrest and ultimately, apoptosis. This activity is the basis for its investigation as a potential anti-cancer agent.[1]

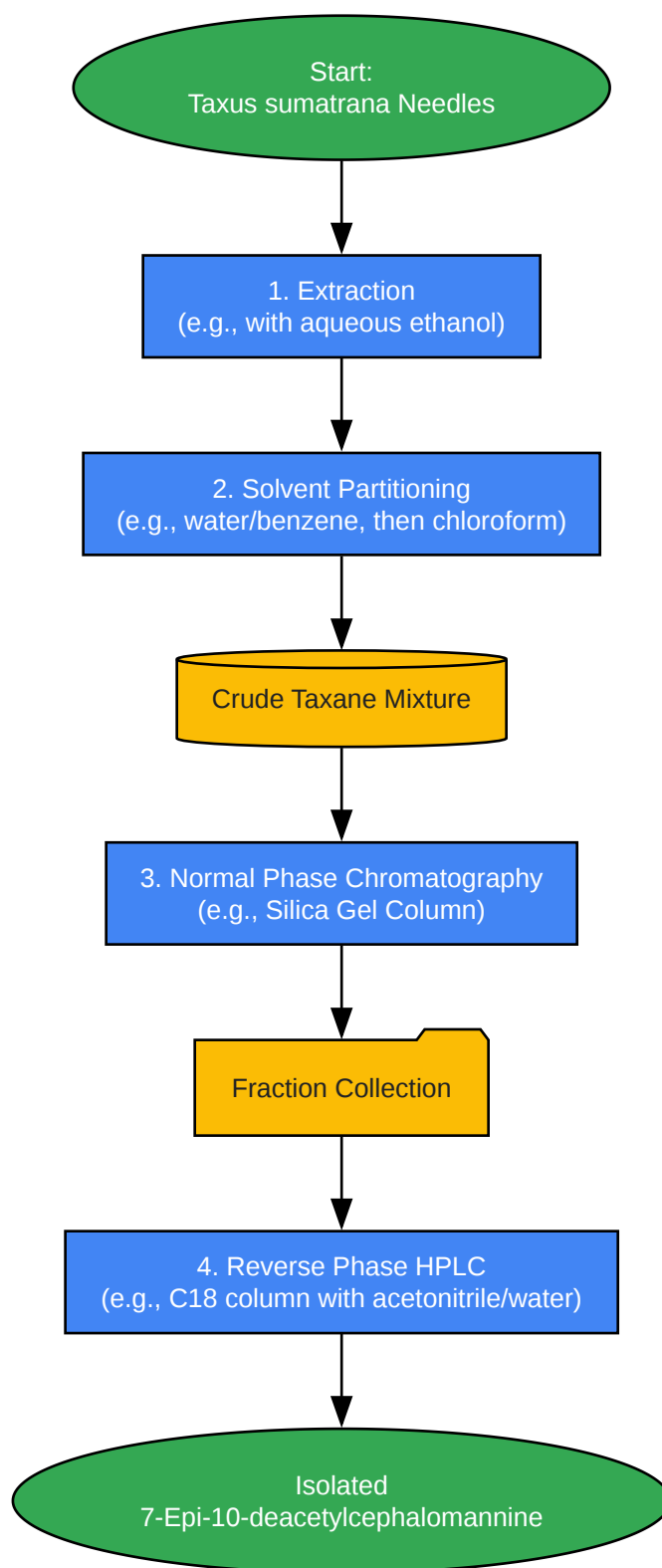


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Mechanism of action of **7-Epi-10-deacetylcephalomannine**.

## Experimental Protocols: Isolation and Purification

The isolation of **7-Epi-10-deacetylcephalomannine** from its natural source, the needles of *Taxus sumatrana*, typically involves a multi-step extraction and chromatographic purification process. The following is a representative workflow based on established methods for taxoid isolation.<sup>[3][5][6]</sup>



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A representative workflow for the isolation of **7-Epi-10-deacetylcephalomannine**.

#### 1. Extraction:

- Dried and ground needles of *Taxus sumatrana* are extracted with an aqueous ethanol solution (typically 50-80% ethanol in water).<sup>[5]</sup> This initial step aims to extract a broad range of compounds, including the taxane mixture.

#### 2. Solvent Partitioning:

- The aqueous methanol extract is then subjected to liquid-liquid partitioning. This may involve partitioning between water and a non-polar solvent like benzene to remove lipids and other non-polar constituents.<sup>[5]</sup>
- Subsequent extraction with a solvent of intermediate polarity, such as chloroform, helps to concentrate the taxoids.<sup>[5]</sup>

#### 3. Normal Phase Chromatography:

- The resulting crude taxane mixture is then separated using normal phase column chromatography, often with silica gel as the stationary phase.<sup>[5][6]</sup>
- Elution with a gradient of solvents allows for the separation of compounds based on their polarity, yielding fractions enriched with different taxanes.

#### 4. Reverse Phase High-Performance Liquid Chromatography (HPLC):

- Fractions containing the target compound are further purified using reverse-phase HPLC.<sup>[5][6]</sup>
- An octadecylsilane (C18) column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water.<sup>[5]</sup> This step provides high-resolution separation, allowing for the isolation of pure **7-Epi-10-deacetylcephalomannine**.

#### 5. Characterization:

- The structure and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).<sup>[3]</sup>

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